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Compound of Interest

Compound Name: 1,2-Dibromo-4-ethylbenzene

Cat. No.: B160322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Dibromo-4-ethylbenzene is a halogenated aromatic compound with potential applications

in organic synthesis, serving as a building block for more complex molecules in pharmaceutical

and materials science research. Its disubstituted benzene ring, featuring both bromine and

ethyl functionalities, offers various sites for chemical modification. This guide provides a

comprehensive overview of the available spectroscopic data for 1,2-Dibromo-4-ethylbenzene,

alongside general experimental protocols for its analysis.

Chemical Structure and Properties
IUPAC Name: 1,2-Dibromo-4-ethylbenzene

CAS Number: 134940-69-5

Molecular Formula: C₈H₈Br₂

Molecular Weight: 263.96 g/mol [1]

Synonyms: 3,4-Dibromoethylbenzene[1]
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A complete set of experimentally-derived spectra for 1,2-Dibromo-4-ethylbenzene is not

readily available in public databases. The following sections compile the available experimental

data and provide predicted data based on established spectroscopic principles and comparison

with analogous compounds.

Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) data source is available for 1,2-
Dibromo-4-ethylbenzene.[1] The mass spectrum is expected to show a molecular ion peak

(M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and

⁸¹Br).

Parameter Value

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺)

The mass spectrum will exhibit a cluster of

peaks for the molecular ion due to the isotopes

of bromine. The most abundant peaks will be at

m/z values corresponding to the combinations of

⁷⁹Br and ⁸¹Br: [M]⁺ (both ⁷⁹Br), [M+2]⁺ (one ⁷⁹Br

and one ⁸¹Br), and [M+4]⁺ (both ⁸¹Br).

Key Fragmentation

Common fragmentation pathways for

alkylbenzenes include benzylic cleavage to lose

a methyl group (CH₃), resulting in a fragment

ion. Loss of bromine atoms is also an expected

fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1,2-Dibromo-4-ethylbenzene is not currently available in the

searched databases. The following are predicted ¹H and ¹³C NMR spectral data based on the

structure and known chemical shifts for similar aromatic compounds.

¹H NMR (Predicted)
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The ¹H NMR spectrum is expected to show signals for the aromatic protons and the ethyl group

protons.

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic H (ortho to

ethyl)
~ 7.2 - 7.4 Doublet 1H

Aromatic H (meta to

ethyl)
~ 7.0 - 7.2 Doublet of doublets 1H

Aromatic H (ortho to

bromo)
~ 7.5 - 7.7

Singlet (or narrow

doublet)
1H

Methylene (-CH₂-) ~ 2.6 - 2.8 Quartet 2H

Methyl (-CH₃) ~ 1.2 - 1.4 Triplet 3H

¹³C NMR (Predicted)

The ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

Due to the substitution pattern, all aromatic carbons are expected to be unique.

Assignment Predicted Chemical Shift (ppm)

Aromatic C (C-Br) ~ 120 - 125

Aromatic C (C-Br) ~ 120 - 125

Aromatic C (C-H) ~ 128 - 132

Aromatic C (C-H) ~ 130 - 135

Aromatic C (C-H) ~ 130 - 135

Aromatic C (C-ethyl) ~ 140 - 145

Methylene (-CH₂-) ~ 28 - 32

Methyl (-CH₃) ~ 14 - 18
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 1,2-Dibromo-4-ethylbenzene is not readily available. The

predicted IR absorptions are based on the functional groups present in the molecule.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=C (Aromatic) 1600 - 1450 Ring Stretching

C-H (Aliphatic) 1470 - 1430 Bending

C-Br 700 - 500 Stretching

Out-of-plane C-H Bending 900 - 675
Bending (Substitution Pattern

Dependent)

Experimental Protocols
The following are general protocols for the spectroscopic analysis of aromatic compounds like

1,2-Dibromo-4-ethylbenzene.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Use a standard 30-45 degree pulse angle.

Set a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

Perform a Fourier transform of the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty salt plates.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background from the sample

spectrum.

Data Analysis: Identify characteristic absorption bands and correlate them with the functional

groups in the molecule.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane).
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

GC Separation:

Inject the sample into the GC.

The sample is vaporized and separated based on its boiling point and interaction with the

column's stationary phase.

MS Analysis:

As the separated components elute from the GC column, they enter the mass

spectrometer.

The molecules are ionized (typically by electron impact).

The resulting ions are separated by their mass-to-charge ratio.

Data Analysis: The mass spectrum for each component is recorded, allowing for the

determination of the molecular weight and fragmentation pattern.

Visualizations
The following diagrams illustrate logical workflows for the synthesis and spectroscopic analysis

of a compound like 1,2-Dibromo-4-ethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2-Dibromo-4-ethylbenzene | C8H8Br2 | CID 18711803 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,2-Dibromo-4-
ethylbenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160322#spectroscopic-data-for-1-2-dibromo-4-
ethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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